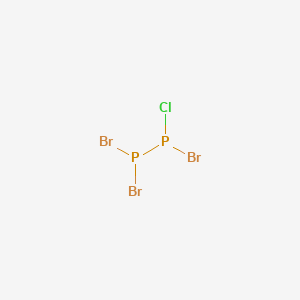
1,1,2-Tribromo-2-chlorodiphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Tribromo-2-chlorodiphosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of three bromine atoms and one chlorine atom attached to a diphosphane backbone
Preparation Methods
The synthesis of 1,1,2-Tribromo-2-chlorodiphosphane typically involves the reaction of phosphorus trichloride with bromine in the presence of a catalyst. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,1,2-Tribromo-2-chlorodiphosphane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the bromine or chlorine atoms are replaced by other substituents. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2-Tribromo-2-chlorodiphosphane has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Research is ongoing to explore its potential as a biochemical probe.
Medicine: There is interest in its potential use as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,1,2-Tribromo-2-chlorodiphosphane exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The bromine and chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
1,1,2-Tribromo-2-chlorodiphosphane can be compared to other similar compounds such as 1,1,1-Tribromo-2,2,2-trichloroethane and 1,1,2-Tribromoethane. These compounds share some structural similarities but differ in their chemical properties and reactivity. The presence of the diphosphane backbone in this compound makes it unique and gives it distinct chemical behavior.
Similar Compounds
1,1,1-Tribromo-2,2,2-trichloroethane: A compound with three bromine and three chlorine atoms attached to an ethane backbone.
1,1,2-Tribromoethane: A compound with three bromine atoms attached to an ethane backbone.
Properties
CAS No. |
157252-04-5 |
|---|---|
Molecular Formula |
Br3ClP2 |
Molecular Weight |
337.11 g/mol |
IUPAC Name |
dibromo-[bromo(chloro)phosphanyl]phosphane |
InChI |
InChI=1S/Br3ClP2/c1-5(2)6(3)4 |
InChI Key |
CSOMKJLELMZSEM-UHFFFAOYSA-N |
Canonical SMILES |
P(P(Br)Br)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


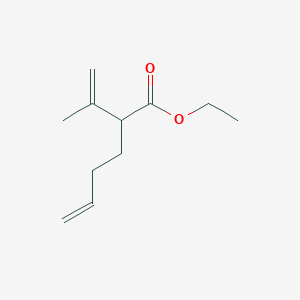
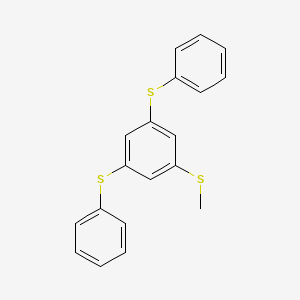
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)


![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)

![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
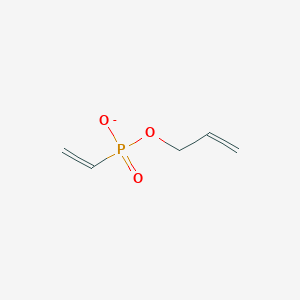

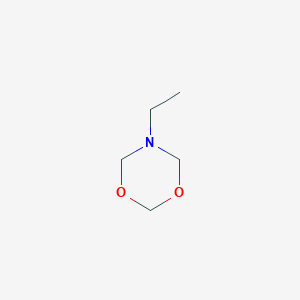
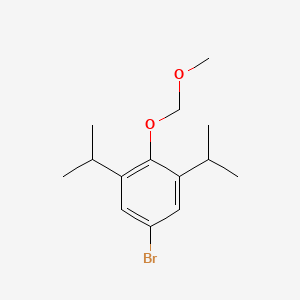
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
